molecular formula C12H11NO2 B151891 4-(Benzyloxy)pyridine N-oxide CAS No. 2683-66-1

4-(Benzyloxy)pyridine N-oxide

Cat. No. B151891
CAS RN: 2683-66-1
M. Wt: 201.22 g/mol
InChI Key: SUSQPKJQYWTFPU-UHFFFAOYSA-N
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Description

4-(Benzyloxy)pyridine N-oxide is a chemical compound that is part of the pyridine N-oxides family. These compounds are characterized by a pyridine ring, a basic structural unit in organic chemistry, with an oxygen atom attached to the nitrogen atom of the pyridine ring. The benzyloxy group attached to the pyridine ring at the 4-position indicates that this compound may have unique reactivity and physical properties due to the presence of the benzyl protecting group.

Synthesis Analysis

The synthesis of pyridine N-oxide derivatives can be achieved through various methods. For instance, palladium-catalyzed reactions have been employed to synthesize benzofuro[3,2-b]pyridine 1-oxides, which suggests that similar catalytic systems could be used to synthesize 4-(Benzyloxy)pyridine N-oxide derivatives . Additionally, the reaction of pyridine N-oxides with p-nitrobenzenesulfenyl chloride has been studied, leading to various products depending on the substituents present on the pyridine N-oxide . This indicates that the synthesis of 4-(Benzyloxy)pyridine N-oxide could involve electrophilic substitution reactions.

Molecular Structure Analysis

The molecular structure of pyridine N-oxides is influenced by the substituents attached to the pyridine ring. For example, the presence of an ethyl propiolate group can alter the regioselectivity of reactions involving pyridine N-oxides . This suggests that the benzyloxy group in 4-(Benzyloxy)pyridine N-oxide could similarly influence the molecular structure and reactivity of the compound.

Chemical Reactions Analysis

Pyridine N-oxides undergo a variety of chemical reactions. For instance, they can participate in direct arylation reactions catalyzed by palladium to yield novel compounds . They can also be involved in radical polymerization to create macromolecular systems . The reactivity of 4-(Benzyloxy)pyridine N-oxide in such reactions would likely be influenced by the electron-donating properties of the benzyloxy group.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine N-oxides are diverse. Photocatalysis has been used to achieve ortho-alkylation of pyridine N-oxides, indicating that these compounds can participate in redox reactions and serve as radical acceptors . The photochemistry of benzoylpyridine N-oxides has been studied, revealing that deoxygenation to the corresponding pyridine is a major process upon irradiation . These findings suggest that 4-(Benzyloxy)pyridine N-oxide may also exhibit interesting photochemical behavior.

Scientific Research Applications

Photochemistry and Deoxygenation

  • Photochemistry of Benzoylpyridine N-oxides : Studies have shown that irradiation of 2-benzoylpyridine N-oxide and the 4-isomer leads to deoxygenation to the corresponding pyridine. This process involves a triplet mechanism and is significant in the context of N-oxide photochemistry (Albini, Fasani, & Frattini, 1987).

Chemical Synthesis

  • Ortho-Alkylation via Photocatalysis : Pyridine N-oxide has been used in photocatalyzed ortho-alkylation with ynamides and arylacetylenes. This results in α-(2-pyridinyl) benzyl amides/ketones, with pyridine N-oxide acting as a redox auxiliary and radical acceptor (Markham et al., 2019).

Crystallography and Molecular Structure

  • Crystal Structure Analysis : The crystal structure of related compounds, such as 1-benzyloxy-4-methoxypyridinium perchlorate, has been explored, providing insights into molecular conformation and bonding (Dega-Szafran et al., 1991).

Electrophilic Substitution Studies

  • Nitration of Pyridine N-oxides : Research on the nitration of pyridine 1-oxides offers insights into the mechanisms of electrophilic substitution in heteroaromatic compounds (Johnson et al., 1967).

Catalysis

  • Catalytic Reduction Studies : 4-Benzyloxy-6-methylpyrimidine 1-oxide's reduction via palladium-carbon or Raney nickel catalysts has been investigated, highlighting new reaction types (Yamanaka, 1959).

Photoreduction and Radical Generation

  • Hydroxyl Radical Generation via Photoreduction : Studies have demonstrated the generation of hydroxyl radicals through the photoreduction of pyridine N-oxide. This has implications in understanding reactions of antitumor agents (Nakanishi et al., 2005).

Material Science

  • Coordination Network for O2-based Oxidations : The formation of coordination networks involving pyridine N-oxides, which catalyze O2-based oxidations, has been explored. This has implications in material science and catalysis (Han & Hill, 2007).

Oxidation Reactions

  • Polymeric Oxidizing Reagents : The oxidation of alkyl/aryl halides by N-oxide functionalities on polymeric supports has been reported, offering a new perspective on oxidation reactions (Kaur & Dhiman, 2011).

Polarographic Studies

  • Polarographic Properties : The polarographic properties of substituted benzonitrile N-oxides, including 4-substituted variants, have been compared with pyridine N-oxides, providing valuable data on electrochemical properties (Kubota et al., 1984).

Regioselective Catalytic Reactions

  • Palladium-Catalyzed Reactions : Palladium-catalyzed regioselective benzylation-annulation of pyridine N-oxides with toluene derivatives has been developed. This highlights the utility of these compounds in complex organic syntheses (Kianmehr et al., 2015).

Safety And Hazards

4-(Benzyloxy)pyridine N-oxide causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust, wash face, hands, and any exposed skin thoroughly after handling, do not eat, drink or smoke when using this product, wear protective gloves/protective clothing/eye protection/face protection, and use only outdoors or in a well-ventilated area .

Future Directions

Photocatalysis unlocks high energy species able both to circumvent the inherent low reactivity of the greenhouse gas and oxidant N2O (E0 (N2O/N2) = +1.77 V vs. SHE), and to reduce pyridine N-oxides (E1/2 (pyridine N-oxide/pyridine) = −1.04 V vs. SHE). The rhenium complex [Re (4,4′-tBu-bpy) (CO)3Cl] proved to be efficient in performing both reactions under ambient conditions, enabling the deoxygenation of N2O as well as synthetically relevant and functionalized pyridine N-oxides .

properties

IUPAC Name

1-oxido-4-phenylmethoxypyridin-1-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2/c14-13-8-6-12(7-9-13)15-10-11-4-2-1-3-5-11/h1-9H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUSQPKJQYWTFPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=[N+](C=C2)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20304350
Record name 4-(Benzyloxy)pyridine N-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20304350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>30.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47196007
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

4-(Benzyloxy)pyridine N-oxide

CAS RN

2683-66-1
Record name 2683-66-1
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Record name 4-(Benzyloxy)pyridine N-oxide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(Benzyloxy)pyridine N-oxide
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Synthesis routes and methods

Procedure details

To a DMF suspension (200 mL) of sodium hydride (60% oilyness, 7.50 g, 0.188 mmol), benzyl alcohol (20.3 mL) was added under cooling with ice, and stirred for an hour at room temperature. Then 4-nitropyridine 1-oxide (25.5 g, 182 mmols) was added little by little under stirring, followed by an hour's stirring at room temperature. The solvent was concentrated under reduced pressure and chloroform (1 L) was added to the resulting residue. The insoluble matter was filtered using Celite (100 g). The filtrate was concentrated and to which acetone was added to provide the title compound (24.8 g, 69%).
Quantity
25.5 g
Type
reactant
Reaction Step One
Quantity
7.5 g
Type
reactant
Reaction Step Two
Quantity
20.3 mL
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Two
Yield
69%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
H Andersson, R Olsson, F Almqvist - Organic & Biomolecular …, 2011 - pubs.rsc.org
In this perspective we discuss the recent developments of stereoselective synthesis of substituted pyridines, piperidines, and piperazines from cheap and commercially readily available …
Number of citations: 56 pubs.rsc.org
LM Garcia - 1961 - search.proquest.com
The complexes formed by metals vitin a number of organic chelate compounds have been known for many years. The square planar complexes of platinum are some of the completely …
Number of citations: 0 search.proquest.com
K Karachousos-Spiliotakopoulos, V Tangoulis… - Inorganic …, 2022 - ACS Publications
… = (Dy(III)(1), Eu(III)(2)), based on the red-emissive diamagnetic linker [Co(CN) 6 ] 3– and the bulky pyridine derivative that possesses the N-oxide moiety, 4-benzyloxy-pyridine N-oxide (…
Number of citations: 3 pubs.acs.org
R Rossi, M Lessi, C Manzini… - … Synthesis & Catalysis, 2015 - Wiley Online Library
In recent years, environmental and economic reasons have motivated the development of transition metal‐free carbon‐carbon bond forming reactions and some excellent reviews have …
Number of citations: 99 onlinelibrary.wiley.com
H Andersson, S Das, M Gustafsson, R Olsson… - Tetrahedron …, 2010 - Elsevier
… Kitagawa et al. in their efforts to find an enoyl-ACP reductase FabI inhibitor.15, 16 Inspired by these reports, the synthesis of 2-substituted 4-pyridones from 4-benzyloxy pyridine N-oxide …
Number of citations: 10 www.sciencedirect.com

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